molecular formula C16H18N4O9S B050720 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione CAS No. 124737-24-2

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione

Cat. No. B050720
M. Wt: 442.4 g/mol
InChI Key: JCBNBPGERWWBNS-NZHONMPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione, also known as Triapine, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. Triapine is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme that plays a crucial role in DNA synthesis and repair.

Mechanism Of Action

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione exerts its anticancer activity by inhibiting RNR, which is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione disrupts DNA synthesis and repair, leading to DNA damage and cell death. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to inhibit other enzymes involved in DNA synthesis and repair, such as DNA polymerase and thymidylate synthase.

Biochemical And Physiological Effects

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione also has some limitations for lab experiments. It is a potent inhibitor of RNR, which is essential for normal cell growth and proliferation. Therefore, it can be toxic to normal cells at high concentrations. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione also has a short half-life, which limits its efficacy in vivo.

Future Directions

For 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione research include the development of new synthesis methods to improve its yield and purity, the identification of biomarkers to predict its efficacy in cancer patients, and the evaluation of its potential use in combination with other anticancer drugs. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione may also have potential applications in other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione can be synthesized by reacting 2,3,5-tri-O-acetyl-D-ribose with 2-aminothiazole and 2,4-dioxo-5-chloropyrimidine in the presence of sodium hydride and acetic acid. The resulting compound is then deacetylated with sodium methoxide to yield 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione. The overall yield of this synthesis method is approximately 10%.

Scientific Research Applications

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to sensitize cancer cells to radiation therapy.

properties

CAS RN

124737-24-2

Product Name

5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione

Molecular Formula

C16H18N4O9S

Molecular Weight

442.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-2,7-dioxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18N4O9S/c1-5(21)26-4-8-9(27-6(2)22)10(28-7(3)23)14(29-8)20-12-11(30-16(20)25)13(24)19-15(17)18-12/h8-10,14H,4H2,1-3H3,(H3,17,18,19,24)/t8-,9-,10-,14-/m1/s1

InChI Key

JCBNBPGERWWBNS-NZHONMPCSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)SC2=O)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)SC2=O)OC(=O)C)OC(=O)C

synonyms

5-amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione

Origin of Product

United States

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